molecular formula C7H11ClN2O B070657 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole CAS No. 175205-41-1

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole

Cat. No. B070657
M. Wt: 174.63 g/mol
InChI Key: AIVSLDAXUIRICJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole derivatives often involves condensation reactions, utilizing precursors like carbamimide and acids in the presence of various reagents. A notable method reported by Sanjeevarayappa et al. (2015) involves the condensation reaction between carbamimide and 3-fluorobenzoic acid, yielding compounds characterized by spectroscopic techniques such as LCMS, 1H NMR, and single crystal XRD data (Sanjeevarayappa et al., 2015). Additionally, Kelarev et al. (1997) and Shakir et al. (2014) describe the synthesis of oxadiazoles with sterically hindered groups, demonstrating the versatility of synthetic approaches for this class of compounds (Kelarev et al., 1997); (Shakir et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole compounds is characterized by single crystal X-ray diffraction (XRD) techniques. The crystal structure reveals insights into the molecular geometry, intermolecular interactions, and spatial arrangements. For instance, the study by Sanjeevarayappa et al. (2015) highlights the crystalline system and space group details, showcasing the molecule's three-dimensional architecture established through weak intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Oxadiazoles, including 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole, participate in various chemical reactions, contributing to their broad applicability. Their reactivity often involves interactions with other organic compounds, leading to the formation of complex derivatives with enhanced or specific properties. The work by Bretanha et al. (2011) on ultrasound-promoted synthesis provides an alternative and efficient route for preparing oxadiazoles, showcasing the compound's versatility in chemical reactions (Bretanha et al., 2011).

Physical Properties Analysis

The physical properties of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are often determined through a combination of experimental techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). However, specific studies focusing on the physical properties of this compound were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole, such as reactivity, electron affinity, and photophysical characteristics, play a significant role in its applications in material science and organic synthesis. For instance, the luminescence and redox properties of oxadiazole derivatives, as discussed by Wang et al. (2006), highlight the electron-withdrawing effects and potential for use in optoelectronic devices (Wang et al., 2006).

Scientific Research Applications

  • The tert-butyl group in chemistry and biology :

    • The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations .
    • It has a unique reactivity pattern due to its crowded structure .
    • It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
  • Reaction of (chloromethyl)chlorosilanes with tert-butyl alcohol :

    • This reaction leads to the formation of tert-butyl chloride and polymers with the composition .
    • It’s a part of the field of organic chemistry .

Future Directions

The study of 1,2,4-oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research on “5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole” could involve exploring its potential biological activities and optimizing its chemical structure for improved activity and selectivity.

properties

IUPAC Name

5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVSLDAXUIRICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383853
Record name 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole

CAS RN

175205-41-1
Record name 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole
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Synthesis routes and methods

Procedure details

5.0 g of 2-chloro-N-hydroxyacetoamidine and 6.11 g of trimethylacetyl chloride were dissolved in 100 ml of N,N-dimethylformamide, and 5.6 g of triethylamine was then added dropwise under ice-cooling. After completion of the addition, the reaction mixture was stirred at 130° C. for 6 hours and then cooled to room temperature. After aqueous saturated sodium chloride, the reaction mixture was extracted with methyl-t-butyl ether. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 7.0 g of 3-(chloromethyl)-5-t-butyl-1,2,4-oxadiazole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Palin, JK Clark, L Evans, AK Houghton… - Bioorganic & medicinal …, 2008 - Elsevier
The N-3 position of a series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues was optimised using the predictive power of a CoMFA model. The model was used to …
Number of citations: 32 www.sciencedirect.com

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